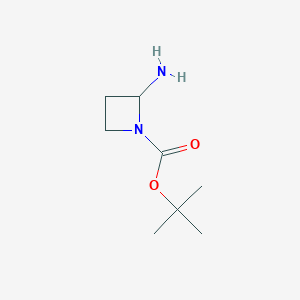

1-Boc-2-Amino-azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis and Medicinal Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, are crucial components in the realms of organic synthesis and medicinal chemistry. rsc.orgrsc.orgresearchwithrutgers.com Their prevalence is underscored by the fact that over 85% of all biologically active chemical entities contain a heterocycle, with nitrogen-containing rings being especially prominent. nih.govacs.org An analysis of FDA-approved drugs reveals that 59% of unique small-molecule drugs feature a nitrogen heterocycle. acs.org

The utility of these strained ring systems extends to polymer synthesis, where the release of ring strain can drive polymerization reactions. researchgate.net The incorporation of azetidine (B1206935) moieties into molecules can modify properties such as solubility, lipophilicity, and polarity, which is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov Compounds containing the azetidine scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. nih.govijnrd.org

The Azetidine Ring System: Structural Features and Strain-Driven Reactivity

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. researchgate.net A defining characteristic of azetidines is their significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value lies between the higher strain of aziridines (27.7 kcal/mol) and the lower strain of pyrrolidines (5.4 kcal/mol). rsc.org This intermediate strain level imparts a unique combination of stability for handling and sufficient reactivity for synthetic transformations. rsc.orgrsc.orgresearchwithrutgers.com

The reactivity of azetidines is largely driven by the relief of this ring strain, which facilitates ring-opening reactions. rsc.orgrsc.orgresearchwithrutgers.comijnrd.org This strain-driven reactivity allows for facile functionalization through the cleavage of the σ-N–C bond under appropriate conditions. rsc.org The presence of the nitrogen atom also introduces polarity and a site for hydrogen bonding, further influencing the molecule's chemical behavior and interactions. tezu.ernet.in

Table 1: Comparative Ring Strain of Cyclic Amines

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine (B122466) | 5 | 5.4 rsc.org |

| Piperidine | 6 | ~0 researchgate.net |

1-Boc-2-Amino-azetidine: Importance as a Protected Chiral Building Block

This compound is a derivative of azetidine where the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group and an amino group is present at the 2-position. nih.gov The Boc group is a common protecting group in organic synthesis, enhancing the stability of the molecule during chemical transformations and allowing for selective reactions. xindaobiotech.com

The primary significance of this compound lies in its role as a chiral building block. xindaobiotech.com Chiral molecules are essential in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The defined stereochemistry at the 2-position makes this compound a valuable starting material for the asymmetric synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and peptidomimetics. acs.org

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₂ nih.gov |

| Molecular Weight | 172.22 g/mol nih.gov |

| IUPAC Name | tert-butyl 2-aminoazetidine-1-carboxylate nih.gov |

| CAS Number | 889942-34-1 nih.gov |

Historical Context of Azetidine Synthesis and Recent Advancements

The synthesis of azetidines has historically been challenging, which limited their exploration compared to other nitrogen heterocycles. nih.govresearchgate.net Early methods often relied on the cyclization of γ-amino alcohols or the reduction of β-lactams (azetidin-2-ones). acs.org The history of azetidin-2-one (B1220530) chemistry dates back to 1907 with the Staudinger cycloaddition of ketenes and imines. acs.orgjmchemsci.com

In recent years, significant progress has been made in the synthesis of azetidines, driven by the increasing demand for these scaffolds in drug discovery. rsc.orgrsc.orgresearchwithrutgers.com Modern synthetic methods offer greater efficiency, functional group tolerance, and stereochemical control. Notable advancements include:

Palladium-catalyzed intramolecular C-H amination: This method allows for the synthesis of functionalized azetidines from readily available starting materials. rsc.org

Ring contraction: The synthesis of α-carbonyl-azetidines has been achieved through the ring contraction of 2-pyrrolidinones. rsc.org

Aza-Paternò-Büchi reaction: This photochemical [2+2] cycloaddition has been utilized to construct the azetidine ring. rsc.orgnih.gov

Strain-release homologation: The reaction of azabicyclo[1.1.0]butanes with boronic esters provides access to a wide range of functionalized azetidines. rsc.org

Kulinkovich-type pathway: A Titanium(IV)-mediated coupling of oxime ethers and Grignard reagents has been developed to synthesize spirocyclic NH-azetidines. rsc.org

These advanced synthetic strategies have made a diverse array of substituted azetidines more accessible, facilitating their use as building blocks and key motifs in contemporary chemical research. rsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-aminoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-5-4-6(10)9/h6H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKFOMLJJXOWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661346 | |

| Record name | tert-Butyl 2-aminoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889942-34-1 | |

| Record name | tert-Butyl 2-aminoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Boc 2 Amino Azetidine and Its Derivatives

Direct Synthesis Strategies of Boc-Protected Azetidines

Direct synthesis strategies involve the formation of functionalized and protected azetidines, often in a stereocontrolled manner. These methods are valuable for creating complex azetidine (B1206935) scaffolds that are difficult to access through other means.

Asymmetric Catalytic Approaches to Boc-Azetidines

The development of asymmetric catalytic methods provides an efficient route to enantiomerically enriched azetidines, which are crucial for pharmaceutical applications. A notable strategy involves the metal-catalyzed asymmetric reduction of prochiral unsaturated azetidinyl-carboxylic acids. acs.org This allows for the stereocontrolled synthesis of a variety of substituted 2-azetidinylcarboxylic acids. acs.org The process begins with the formation of unsaturated precursors, which are then subjected to asymmetric hydrogenation using chiral metal complexes, such as those based on ruthenium, to yield the desired enantioenriched saturated azetidine derivatives. acs.org

Another approach utilizes chiral azetidine derivatives themselves as ligands in asymmetric catalysis. For instance, enantiopure 2,4-cis-disubstituted amino azetidines have been synthesized and successfully employed as ligands for copper-catalyzed Henry reactions, yielding products with high enantiomeric excess. ljmu.ac.uk Computational studies have revealed that the substituent on the amino group of the azetidine ligand is critical in determining the stereochemical outcome of the reaction. ljmu.ac.uk

| Catalyst/Ligand System | Substrate Type | Product Type | Key Finding |

| Chiral Ruthenium Complexes | Unsaturated 2-azetinylcarboxylic acids | Enantioenriched azetidine-2-carboxylic acids | Provides stereoselective access to functionalized four-membered amino acids. acs.org |

| Copper-Azetidine Ligand Complex | Aldehydes and nitromethane | β-Nitro alcohols | Enantiopure cis-disubstituted amino azetidines serve as effective ligands, especially for alkyl aldehydes (>99% e.e.). ljmu.ac.uk |

Photochemical Functionalization of N-Boc-Azetidine-2-carboxylic Acids

Photochemical methods offer a powerful tool for the functionalization of azetidine rings under mild conditions. enamine.net These strategies often utilize light to generate reactive intermediates that can engage in transformations not easily achieved through traditional thermal chemistry. One such method is the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, which relies on an Iridium(III) photocatalyst activated by triplet energy transfer. rsc.org This approach is notable for its broad substrate scope, including unactivated alkenes, and the ability to deprotect the resulting azetidine nitrogen under mild conditions. rsc.org

The Norrish–Yang cyclization represents another significant photochemical strategy. This reaction involves an intramolecular 1,5-hydrogen abstraction followed by ring closure to create highly strained azetidinols from α-aminoacetophenones. beilstein-journals.org These intermediates can then undergo strain-release ring-opening reactions, providing access to highly functionalized molecules. The choice of the nitrogen protecting group has been found to be critical for the success of this two-step process. beilstein-journals.org

| Photochemical Method | Starting Material | Intermediate/Product | Key Features |

| [2+2] Photocycloaddition | 2-Isoxazoline-3-carboxylates and Alkenes | Densely-functionalized azetidines | Utilizes an Ir(III) photocatalyst; tolerates a broad range of alkenes. rsc.org |

| Norrish–Yang Cyclization | α-Aminoacetophenones | 3-Phenylazetidinols | Forms strained intermediates that can be further functionalized via ring-opening. beilstein-journals.org |

Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs) to Access Boc-Azetidines

Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile precursors for the synthesis of functionalized azetidines. arkat-usa.org The inherent ring strain provides a strong thermodynamic driving force for ring-opening reactions, typically involving the cleavage of the C3-N bond, which allows for functionalization at the 1 and 3 positions. arkat-usa.orgbris.ac.uk This strain-release strategy has become a prominent method for creating diverse azetidine structures. nih.gov

A variety of transformations have been developed based on this principle. For example, a dual copper/photoredox-catalyzed multicomponent allylation of ABBs has been reported, enabling the synthesis of azetidines containing a C3 quaternary center with high yields. dlut.edu.cnthieme-connect.de Another approach involves a strain-release-driven Friedel–Crafts spirocyclization of ABBs, which can generate complex spirocyclic azetidines. arkat-usa.org The Boc protecting group is often introduced after the initial strain-release functionalization to yield the stable N-Boc-azetidine derivative. arkat-usa.org This modular approach allows for the generation of libraries of optically active azetidines that would be laborious to produce through other synthetic routes. chemrxiv.org

| Reaction Type | Reagents | Product | Significance |

| Dual Copper/Photoredox Allylation | Benzoyl-ABB, 1,3-butadiene, TMSCN, Cu(CH₃CN)₄PF₆, 4CzIPN, Boc₂O | C3-quaternary center-containing azetidines | Mild and efficient multicomponent reaction with high functional group tolerance. dlut.edu.cnthieme-connect.de |

| Friedel–Crafts Spirocyclization | ABB-tethered (hetero)aryls | Spirocyclic azetidines | Harnesses strain-release to form complex spiro-fused ring systems. bris.ac.uk |

| Cation-Promoted Functionalization | Csp³ precursors forming (aza)oxyallyl cations | 1,3-functionalized azetidines | A versatile activation strategy that expands the scope of accessible azetidine derivatives. nih.gov |

Cyclization Reactions for Azetidine Ring Formation Precursors to 1-Boc-2-Amino-azetidine

The construction of the azetidine ring via cyclization of acyclic precursors is a fundamental and widely used strategy. Intramolecular reactions, in particular, are effective for forming the strained four-membered ring.

Intramolecular Cyclization Methods

A classic and reliable method for synthesizing the azetidine ring is through an intramolecular Sₙ2 reaction. frontiersin.org This process typically involves a γ-amino alcohol or a γ-halo amine as the precursor. In the case of 1,3-amino alcohols, the hydroxyl group must first be converted into a good leaving group, such as a tosylate or mesylate. rsc.org Subsequent treatment with a base promotes the deprotonation of the amine, which then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group to close the four-membered ring. mdpi.com

Similarly, 1,3-halo amines can undergo direct cyclization upon treatment with a base. A historical synthesis of azetidine-2-carboxylic acid employed the cyclization of γ-amino-α-bromobutyric acid using barium hydroxide. wikipedia.org A more modern approach involves the alkylation of a primary amine with the bis-triflate of a 2-substituted-1,3-propanediol in a one-pot reaction, which proceeds via an intermediate that cyclizes to form the 1,3-disubstituted azetidine. nih.gov The intramolecular aminolysis of 3,4-epoxy amines, catalyzed by Lewis acids like La(OTf)₃, also represents an effective alternative for constructing the azetidine ring. frontiersin.orgnih.gov

| Precursor Type | Key Reagents | Mechanism | Product |

| 1,3-Amino Alcohol | 1. TsCl or MsCl, Base; 2. Stronger Base | Activation of OH, then intramolecular Sₙ2 | Substituted Azetidine |

| 1,3-Halo Amine | Base (e.g., Ba(OH)₂) | Intramolecular Sₙ2 | Substituted Azetidine wikipedia.org |

| 2-substituted-1,3-propanediol + Primary Amine | Triflic anhydride, Base | In-situ formation of bis-triflate, then double alkylation/cyclization | 1,3-Disubstituted Azetidine nih.gov |

| cis-3,4-Epoxy Amine | La(OTf)₃ (Lewis Acid Catalyst) | Regioselective intramolecular aminolysis | Substituted Azetidin-3-ol frontiersin.orgnih.gov |

Cycloaddition Reactions

Cycloaddition reactions offer a convergent and often stereocontrolled pathway to the azetidine core by combining two or more unsaturated components.

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. A significant advancement in this area is the use of visible light and a commercially available iridium photocatalyst to mediate the intermolecular [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with a wide range of alkenes. researchgate.net This approach overcomes some of the limitations of traditional photochemical methods that often require UV light and are limited in scope.

The reaction proceeds through a triplet energy transfer from the excited photocatalyst to the 2-isoxazoline-3-carboxylate, which then undergoes cycloaddition with the alkene. researchgate.netrsc.org This method is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, including both activated and unactivated alkenes. rsc.org

Table 3: Examples of Visible-Light-Mediated [2+2] Cycloaddition

| Entry | Alkene | 2-Isoxazoline-3-carboxylate | Product (Azetidine) | Yield (%) |

| 1 | Styrene | Methyl 2-isoxazoline-3-carboxylate | Fused azetidine derivative | 95 |

| 2 | 1-Hexene | Ethyl 2-isoxazoline-3-carboxylate | Substituted azetidine | 88 |

| 3 | Cyclohexene | Benzyl (B1604629) 2-isoxazoline-3-carboxylate | Bicyclic azetidine | 92 |

| 4 | Methyl acrylate | Methyl 2-isoxazoline-3-carboxylate | Functionalized azetidine | 75 |

Data is representative of typical yields reported in the literature.

[3+1] cycloaddition reactions provide another powerful tool for the construction of the azetidine ring. A photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed for the synthesis of azetidines. the-innovation.orgresearchgate.net This method proceeds via a [3+1] radical cascade cyclization, characterized by a double C-H activation. researchgate.net

Furthermore, enantioselective copper-catalyzed methods have been reported. A notable example is the highly enantioselective difunctionalization of azetines through a copper-catalyzed boryl allylation. acs.org This reaction utilizes a Cu/bisphosphine catalyst to install both a boryl and an allyl group across the C=N bond of the azetine, creating two new stereogenic centers with high enantioselectivity. acs.org This method provides a convenient route to chiral 2,3-disubstituted azetidines, which were previously difficult to access. acs.org Another copper(I)-catalyzed [3+1] cycloaddition involves the reaction of alkenyldiazoacetates and iminoiodinanes to afford functionalized 2-azetines, which are direct precursors to azetidine-2-carboxylic acid derivatives. nih.gov

The intermolecular [2+2] cycloaddition of alkenes with imines or oximes, the aza-Paterno-Büchi reaction, remains a cornerstone for azetidine synthesis. researchgate.net Recent advancements have focused on expanding the scope and overcoming the challenges associated with this reaction, such as the photoreactivity of acyclic imine precursors. chemrxiv.orgresearchgate.net

Visible-light-mediated approaches have been particularly successful. By matching the frontier molecular orbital energies of alkenes with those of acyclic oximes, successful visible-light-mediated aza-Paterno-Büchi reactions have been developed using triplet energy transfer catalysis. nih.gov This strategy has been shown to be effective for a range of acyclic oximes and alkenes, providing access to previously inaccessible monocyclic azetidines. chemrxiv.orgresearchgate.net The reaction conditions are mild, and the method has been applied to the synthesis of natural product analogues. nih.gov

Derivatization and Functionalization of Azetidine Scaffolds towards this compound Analogs

The functionalization of pre-existing azetidine rings is a powerful strategy for generating a wide array of this compound analogs. Recent advancements have provided a toolkit of reactions that allow for precise and selective modifications of the azetidine scaffold.

Direct C(sp3)–H Functionalization and Stereoselective Alkylation of Azetidines

Direct functionalization of C(sp3)–H bonds on the azetidine ring represents a highly atom-economical approach to introduce molecular complexity. Recent studies have demonstrated promising strides in this area. For instance, palladium-catalyzed intramolecular amination of C(sp3)–H bonds at the γ-position of picolinamide-protected amines has been developed for the synthesis of azetidines. acs.org This methodology highlights the potential of using unactivated C–H bonds as synthetic handles.

Stereoselective alkylation of azetidines is crucial for controlling the three-dimensional structure of the final products. The rigid conformation of the four-membered ring allows for effective stereocontrol. rsc.org Diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been achieved through the formation of their N-borane complexes. rsc.org For example, the reaction of the borane (B79455) complex of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile with LDA followed by benzyl bromide afforded the α-benzylated product with high diastereoselectivity. rsc.org This approach enables the synthesis of optically active 2-substituted azetidine-2-carbonitriles, which are precursors to α-substituted azetidine-2-carboxylic acid derivatives. rsc.org

| Electrophile | Product | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Benzyl bromide | α-Benzylated azetidine-2-carbonitrile | 72 | 97:3 | rsc.org |

Chemoselective Displacement and Direct Lithiation Approaches

Chemoselective displacement reactions offer a reliable way to introduce substituents onto the azetidine ring. Furthermore, direct lithiation of the azetidine ring, followed by trapping with an electrophile, is a powerful method for C-H functionalization. The regioselectivity of lithiation is often controlled by the nature of the N-substituent. researchgate.net

For N-Boc protected azetidines, α-lithiation is typically observed. nih.gov Enantiomerically enriched N-alkyl 2-oxazolinylazetidines undergo exclusive α-lithiation, and the resulting lithiated intermediate can be trapped with various electrophiles to yield enantioenriched N-alkyl-2,2-disubstituted azetidines with high stereoselectivity. nih.govmdpi.com Though the lithiated intermediate is configurationally labile, it undergoes a stereoconvergent process towards the thermodynamically more stable species. nih.govmdpi.com

| Electrophile | Product | Diastereomeric Ratio | Enantiomeric Ratio | Reference |

|---|---|---|---|---|

| D2O | Deuterated azetidine | 90:10 | >95:5 | nih.gov |

Aza-Michael Addition for Synthesis of Azetidine-Containing Amino Acid Derivatives

The aza-Michael addition is a versatile C–N bond-forming reaction that has been successfully applied to the synthesis of azetidine-containing amino acid derivatives. mdpi.com This method involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. A common strategy involves the reaction of NH-heterocycles with methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.combohrium.comnih.gov This precursor is synthesized from (N-Boc)azetidin-3-one via a Horner–Wadsworth–Emmons reaction. bohrium.comnih.govresearchgate.net

A variety of heterocyclic amines, including pyrazoles, imidazoles, and triazoles, can be used as nucleophiles in this reaction, leading to a diverse range of functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com For example, the reaction of (N-Boc-azetidin-3-ylidene)acetate with 1H-pyrazole, 4-bromo-1H-pyrazole, and 3-trifluoromethyl-1H-pyrazole in the presence of DBU in acetonitrile (B52724) afforded the corresponding 3-(pyrazol-1-yl)azetidine adducts in good yields. mdpi.com

| NH-Heterocycle | Product Yield (%) | Reference |

|---|---|---|

| 1H-Pyrazole | 83 | mdpi.com |

| 4-Bromo-1H-pyrazole | 82 | mdpi.com |

| 3-Trifluoromethyl-1H-pyrazole | 73 | mdpi.com |

| 1H-Imidazole | 53 | mdpi.com |

| 1H-Benzimidazole | 56 | mdpi.com |

Radical Processes and Additions to Alkylidene-azetidines

Radical reactions provide a complementary approach to the functionalization of azetidines. The strain-release difunctionalization of azabicyclo[1.1.0]butanes (ABBs) using SF5-transfer reagents generates an SF5 radical, which can engage with ABBs to form N–SF5 azetidines. acs.org This method proceeds under mild conditions and exhibits broad functional group tolerance. acs.org

Additions to alkylidene-azetidines are another effective strategy for creating substituted azetidine derivatives. acs.org For example, 2-alkylideneazetidines, which can be synthesized from N-Tosyl-3-halo-3-butenylamines via an Ullmann-type coupling, are versatile intermediates that can be further functionalized. organic-chemistry.org

Functionalization of Azetidine Sulfonyl Fluorides (ASFs)

Recently, azetidine sulfonyl fluorides (ASFs) have emerged as versatile reagents for the synthesis of novel azetidine derivatives. acs.orgnih.govacs.org ASFs can undergo a defluorosulfonylation (deFS) reaction under mild thermal conditions to generate a reactive azetidine carbocation intermediate. acs.orgdigitellinc.comresearchgate.net This carbocation can then be trapped by a wide range of nucleophiles, including amines, sulfoximines, and phosphonates, to afford a diverse array of 3,3-disubstituted azetidines. acs.orgnih.govdigitellinc.com This methodology provides access to novel pharmacophore motifs that are not easily accessible through traditional methods. acs.orgnih.gov

Reductions of Azetidin-2-ones (β-lactams) to Azetidines

The reduction of readily available β-lactams (azetidin-2-ones) is a well-established and convenient method for the synthesis of azetidines. magtech.com.cnnih.govnih.govrsc.org Various reducing agents can be employed for this transformation, with chloroalanes and diisobutylaluminium hydride (DIBAL-H) being commonly used. rsc.org However, the choice of reducing agent is critical to avoid ring-opening of the strained four-membered ring, which can be more pronounced with certain substituents on the azetidine nucleus. rsc.org This approach, often referred to as the β-lactam-synthon protocol, provides a reliable route to a wide range of substituted azetidines. rsc.org

Ring Expansion Reactions to Azetidines from Aziridines

A key strategy for the synthesis of the azetidine core involves the ring expansion of readily accessible aziridine (B145994) precursors. One effective method is the thermal isomerization of substituted aziridines. Specifically, the synthesis of azetidine derivatives can be achieved through the transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates.

The process commences with the synthesis of the aziridine starting material, which is achieved through a sequence of amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates. These aziridines represent the kinetically favored cyclization products. Subsequent thermal isomerization of these 2-substituted aziridines leads to the formation of the thermodynamically more stable 3-bromoazetidine-3-carboxylic acid derivatives researchgate.net. This rearrangement proceeds via cleavage of the C2-C3 bond of the aziridine ring, followed by an intramolecular nucleophilic attack of the nitrogen atom to form the four-membered azetidine ring.

The resulting 3-bromoazetidine-3-carboxylate serves as a versatile intermediate. To obtain the desired 2-amino-azetidine structure, a nucleophilic substitution reaction is performed. The bromine atom at the 3-position can be displaced by an azide (B81097) nucleophile, followed by reduction to the corresponding amine. Alternatively, direct displacement with ammonia (B1221849) or a protected amine equivalent can be employed savemyexams.comlibretexts.orglibretexts.org. The regiochemistry of this step is crucial and is influenced by the steric and electronic properties of the substrate and the nucleophile.

Finally, to yield this compound, the secondary amine of the azetidine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the 2-amino-azetidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base total-synthesis.comorganic-chemistry.org. The Boc group serves to protect the azetidine nitrogen during peptide synthesis and can be removed under acidic conditions.

| Step | Reaction | Key Reagents/Conditions | Product |

| 1 | Aziridination | Alkyl 2-(bromomethyl)acrylate, Amine, Base | Alkyl 2-(bromomethyl)aziridine-2-carboxylate |

| 2 | Ring Expansion | Thermal Isomerization | Alkyl 3-bromoazetidine-3-carboxylate |

| 3 | Amination | Sodium Azide then Reduction, or Ammonia | Alkyl 3-aminoazetidine-3-carboxylate |

| 4 | N-Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | Alkyl 1-Boc-3-aminoazetidine-3-carboxylate |

Reactivity and Transformations of 1 Boc 2 Amino Azetidine and Its Derivatives

Ring-Opening Reactions of Azetidines

The considerable ring strain in azetidines makes them susceptible to ring-opening reactions, a characteristic that can be harnessed for synthetic purposes. rsc.org While more stable than their three-membered aziridine (B145994) counterparts, azetidines can undergo cleavage under appropriate conditions. rsc.orgambeed.com The unsaturated nature of azetine intermediates can lead to competing thermal fragmentation through electrocyclic ring-opening, forming aza-dienes. nih.gov

A modern approach combines photochemical cyclization with a subsequent strain-release reaction. beilstein-journals.org In this "build and release" strategy, α-aminoacetophenones undergo a Norrish–Yang cyclization upon irradiation to form highly strained azetidinol intermediates. beilstein-journals.orgnih.gov These intermediates can then readily undergo ring-opening when treated with electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov This process is facilitated by the pre-installed strain energy of the four-membered ring and allows for the synthesis of complex molecules like highly functionalized dioxolanes and 3-amino-1,2-diols. beilstein-journals.orgnih.gov The choice of protecting group on the nitrogen atom is critical for the success of both the photochemical cyclization and the subsequent ring-opening step. beilstein-journals.org

Ring-opening can also be initiated by nucleophiles. For example, azetidines have been shown to react with sulfur and oxygen nucleophiles. beilstein-journals.orgnih.gov In some cases, the reaction of an azetine with an electrophile can lead to a ring-opened product or rearrangement. For instance, the reaction of a fluorinated 2-azetine with a base can induce a rearrangement to an azetidine (B1206935) product with an exocyclic double bond. nih.gov

Stereoselective Transformations of Azetidine Rings

The development of stereoselective methods to synthesize and functionalize azetidines is crucial for their application in medicinal chemistry and protein engineering. Non-natural azetidine-based amino acids (Aze) are of particular interest as they can induce specific secondary structures, such as γ-turns, in peptide chains. acs.org

One powerful strategy involves the stereoselective functionalization of the azetidine ring itself. For example, directing groups at the 2-position of stereodefined azetidine derivatives can promote a cis-selective C–H activation at the 3-position. acs.org Furthermore, highly stereoselective addition of organolithium reagents to N-alkyl-oxazolinylazetidines has been developed, which, after hydrolysis, provides enantioenriched N-alkyl-2-acylazetidines without racemization. rsc.org

Asymmetric synthesis of the azetidine core is another key area. An efficient organometallic route to access unsaturated carboxylic acid precursors of azetidines has been reported. acs.org Subsequent metal-catalyzed asymmetric hydrogenation of these precursors furnishes functionalized azetidine 2-carboxylic acids with high diastereo- and enantioselectivity. acs.org Chiral azetidin-3-ones can also be synthesized with excellent enantiomeric excess via a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are accessible through chiral sulfinamide chemistry. nih.gov These stereoselective transformations provide access to a library of new, enantioenriched azetidine-based building blocks for further synthetic applications, including small peptide synthesis. acs.org

Electrophilic Substitution and Lithiation-Mediated Reactions of N-Boc-Azetidines

The N-Boc group plays a pivotal role in activating the α-position of the azetidine ring towards deprotonation. While simple N-Boc aziridines undergo rapid N→C Boc migration after α-lithiation, N-Boc-azetidines are more stable. acs.org The use of a strong base, typically s-butyllithium (s-BuLi), often in the presence of a ligand like (-)-sparteine or TMEDA, facilitates the removal of a proton α to the nitrogen atom. nih.govwhiterose.ac.uk This generates a configurationally stable organolithium intermediate that can be trapped by a wide range of electrophiles, leading to the formation of 2-substituted azetidines. nih.govwhiterose.ac.uk

However, the N-Boc group itself is not always the optimal choice for facilitating this transformation. In fact, direct α-lithiation–electrophile trapping of N-Boc-azetidine is often inefficient. nih.gov Other N-protecting groups, such as N-thiopivaloyl or the tert-butoxythiocarbonyl (Botc) group, are more effective at promoting the desired lithiation. acs.orgox.ac.uk The thiocarbonyl functionality in the Botc group, for instance, enables efficient α-lithiation and subsequent trapping with various electrophiles, including silyl and stannyl chlorides, aldehydes, and ketones. acs.org

The regioselectivity of lithiation can be influenced by other substituents on the azetidine ring. For N-Boc-2-aryl-azetidines, lithiation occurs exclusively at the α-position of the azetidine ring. rsc.orgnih.gov In contrast, if the nitrogen atom bears an electron-donating group (EDG) instead of the electron-withdrawing Boc group, the azetidine ring can act as an ortho-directing group, promoting exclusive lithiation of the aromatic ring. nih.gov

Table 1: Electrophilic Trapping of N-Botc-Azetidine via Lithiation acs.org

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | Me3SiCl | 2-(Trimethylsilyl)-N-Botc-azetidine | 85 |

| 2 | Me3SnCl | 2-(Trimethylstannyl)-N-Botc-azetidine | 81 |

| 3 | PhCHO | 2-(Hydroxy(phenyl)methyl)-N-Botc-azetidine | 78 |

| 4 | 4-MeOC6H4CHO | 2-(Hydroxy(4-methoxyphenyl)methyl)-N-Botc-azetidine | 68 |

| 5 | Acetone | 2-(1-Hydroxy-1-methylethyl)-N-Botc-azetidine | 75 |

Reaction conditions typically involve lithiation with s-BuLi in the presence of a chiral ligand at low temperatures, followed by the addition of the electrophile.

Reactivity of Unsaturated Azetine Intermediates in Azetidine Synthesis

Unsaturated four-membered N-heterocycles, known as azetines, are highly reactive intermediates in organic synthesis. nih.gov Their increased ring strain compared to saturated azetidines makes them valuable but also challenging to handle. nih.gov N-Boc-2-azetine, in particular, serves as a versatile precursor for 2-substituted azetidines. nih.govorganic-chemistry.org

A common method for the in-situ generation of N-Boc-2-azetine involves an α-lithiation–elimination sequence starting from N-Boc-3-methoxyazetidine. acs.orgnih.govorganic-chemistry.org This transient azetine intermediate can then undergo a further, regioselective α-lithiation at the sp²-hybridized carbon to form N-Boc-2-lithio-2-azetine. acs.orgnih.govorganic-chemistry.org This lithiated species is a powerful nucleophile that reacts with a variety of electrophiles. nih.govorganic-chemistry.org

Direct trapping is successful with carbonyl compounds (aldehydes, ketones) and heteroatom-based electrophiles. organic-chemistry.org However, for less reactive electrophiles like allylic and propargylic halides, transmetalation to an organocopper intermediate is necessary to achieve C-C bond formation. nih.govorganic-chemistry.org This sequence provides a direct and modular entry to a diverse range of 2-substituted N-Boc azetines, which can be subsequently hydrogenated to access the corresponding saturated azetidine alcohols. nih.govorganic-chemistry.org Challenges in this chemistry include the inherent instability of the N-Boc-2-azetine intermediate, which is prone to polymerization. organic-chemistry.org

Table 2: Synthesis of 2-Substituted N-Boc-Azetines via Trapping of N-Boc-2-lithio-2-azetine nih.govorganic-chemistry.org

| Entry | Electrophile | Trapping Method | Product | Yield (%) |

|---|---|---|---|---|

| 1 | D₂O | Direct | N-Boc-2-deuterio-2-azetine | 88 |

| 2 | PhCHO | Direct | N-Boc-2-(hydroxy(phenyl)methyl)-2-azetine | 75 |

| 3 | Cyclohexanone | Direct | N-Boc-2-(1-hydroxycyclohexyl)-2-azetine | 74 |

| 4 | Me₃SiCl | Direct | N-Boc-2-(trimethylsilyl)-2-azetine | 80 |

| 5 | Allyl bromide | Transmetalation (Cu) | N-Boc-2-allyl-2-azetine | 65 |

| 6 | Propargyl bromide | Transmetalation (Cu) | N-Boc-2-propargyl-2-azetine | 57 |

The reactivity of azetines also includes participation in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, which afford valuable fused-polycyclic azetidine structures. nih.gov

Applications of 1 Boc 2 Amino Azetidine in Advanced Organic Synthesis

Asymmetric Synthesis and Chiral Template Applications

The rigid, chiral scaffold of 2-substituted azetidines makes them excellent templates for asymmetric synthesis. The controlled introduction of chirality at the C2 position allows these molecules to serve as valuable building blocks for enantiomerically pure compounds. A significant application is in the synthesis of non-natural, cyclic α-amino acids, which are of great interest in medicinal chemistry and protein engineering.

A key strategy involves the asymmetric reduction of a prochiral precursor, such as an N-Boc-protected 2-azetinylcarboxylic acid. Metal-catalyzed asymmetric hydrogenation can furnish the desired functionalized azetidine-2-carboxylic acid with high levels of stereocontrol. For instance, the use of chiral ruthenium complexes has been shown to effectively reduce the unsaturated ring to yield the saturated, chiral azetidine (B1206935) core. The enantiomeric excess of these reactions is often high, demonstrating the effective transfer of chirality.

Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. For example, (S)-1-phenylethylamine has been successfully used as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids, establishing the absolute configuration of the final products.

Table 1: Asymmetric Synthesis of Azetidine-2-Carboxylic Acid Derivatives

| Precursor | Chiral Method | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-Boc-2-azetinylcarboxylic acid | Asymmetric Hydrogenation (Chiral Ru-complex) | N-Boc-azetidine-2-carboxylic acid | High | nih.gov |

| Dimethyl (S)-(1'-methyl)benzylaminomalonate | Chiral Auxiliary & Cyclization | (S)-Azetidine-2-carboxylic acid | >99.9% | nih.gov |

This table presents examples of asymmetric strategies to produce chiral azetidine derivatives.

Building Blocks for Complex Molecular Architectures

The conformational rigidity of the azetidine ring is a desirable feature when incorporated into larger, more complex molecules, such as peptides and natural product analogues. N-Boc-protected 2-amino-azetidine derivatives, particularly azetidine-2-carboxylic acid, serve as constrained analogues of proline and other amino acids.

This building block approach is also valuable in the synthesis of medicinally relevant scaffolds. In the development of novel antimalarial agents, N-protected azetidine-2-carboxylic acid was used as a starting point for diversification. nih.gov Through a sequence involving carboxylate-guided C–H activation and decarboxylative cross-coupling, a variety of substituents could be introduced at the 3-position of the azetidine ring, creating a library of structurally diverse compounds for biological screening. nih.gov

Table 2: Application of Azetidine Derivatives in Complex Molecule Synthesis

| Starting Azetidine Derivative | Synthetic Application | Resulting Complex Molecule | Key Features | Reference |

|---|---|---|---|---|

| Enantioenriched N-Boc-azetidine-2-carboxylic acid | Peptide Synthesis | Enantiopure tripeptide | Incorporation of a constrained amino acid analogue | nih.gov |

| N-Boc-azetidine-2-carboxylic acid | Diversity-Oriented Synthesis | Arylated and alkylated azetidine derivatives | Building blocks for antimalarial drug discovery | nih.gov |

This table showcases the use of azetidine-based building blocks in the construction of complex chemical structures.

Precursors for Other Heterocycles through Ring Manipulations

The inherent ring strain of the azetidine core makes it susceptible to ring-opening and ring-expansion reactions, providing a pathway to other important heterocyclic systems. These transformations leverage the release of strain energy to drive the formation of larger, more stable rings like pyrrolidines or six-membered heterocycles.

One common transformation is the rearrangement of 2-substituted azetidines into pyrrolidine (B122466) derivatives. For instance, the thermal isomerization of 2-(iodomethyl)azetidine derivatives leads to the stereoselective formation of 3-iodopyrrolidines. rsc.org This rearrangement is believed to proceed through an aziridinium (B1262131) ion intermediate. rsc.org Similarly, the base-induced cyclization of certain (2-aminoalkyl)oxiranes can selectively yield either 2-(hydroxymethyl)azetidines or pyrrolidin-3-ols depending on the reaction conditions, showcasing the facile interconversion between these four- and five-membered rings. acs.orgnih.gov

Ring expansion to six-membered heterocycles has also been demonstrated. N-Boc or N-Cbz protected 2-ester-2-arylazetidines undergo a rapid, high-yielding ring expansion in the presence of a Brønsted acid to form 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction highlights how the Boc-protecting group can participate in ring expansion, facilitating the formation of a new heterocyclic system.

Table 3: Ring Manipulation of Azetidine Derivatives to Form Other Heterocycles

| Starting Azetidine Derivative | Reaction Type | Product Heterocycle | Conditions | Reference |

|---|---|---|---|---|

| 2-(Iodomethyl)azetidine | Thermal Isomerization | 3-Iodopyrrolidine | Increased Temperature (50 °C) | rsc.org |

| 2-(Hydroxymethyl)azetidine | Base-Induced Rearrangement | Pyrrolidin-3-ol | K2CO3, KI, DMF, 100 °C | acs.orgnih.gov |

This table provides examples of ring manipulation reactions where azetidine derivatives are used as precursors for larger heterocyclic systems.

Role of 1 Boc 2 Amino Azetidine in Medicinal Chemistry and Drug Discovery Research

Azetidine (B1206935) as a Privileged Scaffold in Bioactive Molecules and Natural Products

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to interact with multiple biological targets. The strained four-membered ring imparts a defined three-dimensional geometry to molecules, which can be advantageous for binding to specific protein pockets. This conformational restriction can lead to increased potency and selectivity compared to more flexible acyclic analogs.

The incorporation of the azetidine moiety can also favorably modulate the physicochemical properties of drug candidates. It can improve metabolic stability by blocking sites susceptible to enzymatic degradation. Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, contributing to target binding and improving aqueous solubility. While naturally occurring azetidine-containing compounds are relatively rare, their unique biological activities have inspired the synthesis of a wide range of synthetic analogs for drug discovery.

Design of Azetidine-Containing Drug Analogs

1-Boc-2-amino-azetidine serves as a key starting material for the synthesis of a variety of drug analogs. The Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen allows for selective functionalization of the exocyclic amine, while the secondary amine of the azetidine ring can be subsequently deprotected and modified. This sequential reactivity enables the construction of complex molecules with diverse functionalities.

A notable example is in the development of anticancer agents. Researchers have utilized this compound to synthesize analogs of the highly cytotoxic peptide TZT-1027 (soretide). In these analogs, the 3-aryl-azetidine moiety, derived from a multi-step synthesis initiated with a protected azetidine, replaces the phenylethyl group at the C-terminus of the parent compound. Several of these analogs have demonstrated potent antiproliferative activities against cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon cancer) mdpi.com.

| Compound | Target Cell Line | IC50 (nM) |

| Analog 1a | A549 | 2.2 |

| Analog 1a | HCT116 | 2.1 |

This table presents the in vitro antiproliferative activity of a TZT-1027 analog containing a 3-aryl-azetidine moiety derived from a protected azetidine precursor.

Furthermore, derivatives of this compound have shown promise as antimalarial agents. Bicyclic azetidines, synthesized from chiral azetidine precursors, have been identified as potent inhibitors of Plasmodium falciparum phenylalanyl-tRNA synthetase nih.gov. These compounds exhibit activity against multiple stages of the parasite's life cycle and have demonstrated curative effects in mouse models of malaria nih.gov. Another class of antimalarial compounds, azetidine-2-carbonitriles, which can be synthesized from precursors like this compound, target the parasite's dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme nih.govresearchgate.net.

Integration into Peptidomimetics and Non-Natural Amino Acids

The unique structural features of the azetidine ring make it an attractive component for the design of peptidomimetics and non-natural amino acids. This compound can be readily converted to azetidine-2-carboxylic acid, a constrained analog of proline, which can then be incorporated into peptide chains.

Modulation of Conformational Flexibility and Proteolytic Stability in Peptides

The incorporation of azetidine-2-carboxylic acid into peptides can significantly influence their conformation and stability. The smaller ring size of azetidine compared to proline imposes different conformational constraints on the peptide backbone, often inducing specific secondary structures like β-turns. This can be advantageous for mimicking the bioactive conformation of a natural peptide while improving its metabolic stability. Peptides are often susceptible to degradation by proteases, which limits their therapeutic potential. The introduction of non-natural amino acids like those derived from azetidine can render the peptide bonds resistant to enzymatic cleavage, thereby prolonging their half-life in vivo ljmu.ac.uknih.gov.

α,α-Disubstituted Azetidinic Amino Acids in Peptide Folding

Further modifications of the azetidine scaffold, such as the synthesis of α,α-disubstituted azetidinic amino acids, can provide even greater control over peptide folding. These highly constrained building blocks can be used to enforce specific turns and folds in a peptide chain, leading to the design of peptides with well-defined three-dimensional structures. This level of conformational control is crucial for optimizing the binding affinity and selectivity of peptide-based drugs.

Applications in High-Throughput Screening (HTS) and Structure-Activity Relationship (SAR) Studies

The versatility of this compound as a chemical scaffold makes it well-suited for the generation of compound libraries for high-throughput screening (HTS) and structure-activity relationship (SAR) studies. By systematically modifying the functional groups on the azetidine ring, large and diverse libraries of compounds can be synthesized. These libraries can then be screened against a variety of biological targets to identify novel hit compounds.

The rigid nature of the azetidine core helps to pre-organize the appended functional groups in a defined spatial orientation, which can facilitate the identification of key pharmacophoric elements responsible for biological activity. Subsequent SAR studies, involving the synthesis and testing of closely related analogs, can then be used to optimize the potency, selectivity, and pharmacokinetic properties of the initial hits. The development of CNS-focused libraries has benefited from the inclusion of azetidine-based scaffolds, as they can be tailored to possess the physicochemical properties required for blood-brain barrier penetration nih.govresearchgate.net.

Pharmacological Interest Beyond Specific Dosages (e.g., anticancer, antibacterial, antimalarial, central nervous system disorders)

The pharmacological potential of compounds derived from this compound extends beyond the specific examples mentioned above. The azetidine scaffold has been incorporated into a wide range of bioactive molecules with diverse therapeutic applications.

Anticancer: As previously discussed, azetidine-containing compounds have shown significant promise as anticancer agents. Azetidin-2-one (B1220530) derivatives, for instance, have been evaluated for their cytotoxic activity against various cancer cell lines, with some compounds inducing apoptosis nih.govnih.govrsc.org.

Antibacterial: The β-lactam ring, a four-membered ring containing a nitrogen atom and a carbonyl group (an azetidin-2-one), is the cornerstone of many life-saving antibiotics, including penicillins and cephalosporins. The synthesis of novel azetidin-2-one derivatives continues to be an active area of research in the fight against antibiotic resistance sciencescholar.ussphinxsai.comresearchgate.netnih.govresearchgate.net.

Antimalarial: The development of novel antimalarial agents is a global health priority. Azetidine-containing compounds have emerged as a promising new class of antimalarials with novel mechanisms of action, offering hope for overcoming drug resistance nih.govnih.govresearchgate.netmdpi.com.

Central Nervous System (CNS) Disorders: The rigid framework of the azetidine ring is well-suited for the design of ligands that can selectively interact with receptors and enzymes in the central nervous system. Libraries of azetidine-based compounds have been synthesized and profiled for their potential use in treating CNS disorders nih.govresearchgate.net.

Computational and Mechanistic Investigations of Azetidine Reactivity

Density Functional Theory (DFT) Studies on Azetidine (B1206935) Ring Strain and Reactivity

The reactivity of azetidines is fundamentally linked to their inherent ring strain, which is significantly higher than that of their five-membered pyrrolidine (B122466) counterparts but lower than the highly reactive three-membered aziridines. rsc.orgrsc.org Density Functional Theory (DFT) has emerged as a powerful tool for quantifying this strain and predicting reactivity. nih.govmdpi.com The conventional strain energy (CSE) of the parent azetidine ring is estimated to be approximately 25.4 kcal/mol. rsc.org

DFT calculations, utilizing various functionals, have been employed to determine the strain energies through isodesmic, homodesmotic, and hyperhomodesmotic reaction models. nih.gov These computational models provide insights into the energetic cost of the constrained bond angles within the four-membered ring. For instance, studies have compared the performance of different functionals, such as B3LYP, wB97XD, and M06-2X, against higher-level theoretical methods like CCSD(T) to validate their accuracy in predicting these energies. nih.gov The calculated strain is a key factor driving ring-opening reactions, as the release of this energy provides a strong thermodynamic driving force for such transformations. rsc.orgrsc.org

DFT is also used to probe the electronic structure and how it influences reactivity. For example, analysis of frontier molecular orbitals (HOMO-LUMO) can help predict the regioselectivity of nucleophilic ring-opening reactions, a common pathway for the functionalization of activated azetidines. semanticscholar.org These computational approaches are invaluable for understanding the fundamental principles that make azetidines both stable enough for isolation and handling, yet reactive enough to serve as versatile synthetic intermediates. rsc.org

Table 1: Comparison of Calculated Conventional Strain Energies (CSE) for Azetidine This table presents representative data to illustrate the application of DFT in determining ring strain. Actual values may vary based on the specific computational model and basis set used.

| Computational Model | Functional | Basis Set | Calculated CSE (kcal/mol) |

|---|---|---|---|

| Isodesmic | B3LYP | cc-pVTZ | 26.2 |

| Homodesmotic | M06-2X | cc-pVTZ | 25.8 |

| Hyperhomodesmotic | wB97XD | cc-pVQZ | 25.5 |

| High-Level Theory | CCSD(T) | cc-pVQZ | 25.4 |

Mechanistic Insights into Azetidine Ring Formation and Functionalization Reactions

Computational studies provide crucial insights into the mechanisms governing both the synthesis of the azetidine ring and its subsequent functionalization. A variety of synthetic methods have been developed, each with a distinct mechanistic pathway.

Ring Formation Mechanisms:

Intramolecular SN2 Cyclization: This is a common strategy where a γ-amino alcohol or a related substrate is converted into a species with a good leaving group, which is then displaced by the nitrogen atom to form the ring. frontiersin.orgrsc.org DFT calculations can model the transition state energies for these cyclizations, helping to rationalize regioselectivity, particularly in cases where competing ring formations (e.g., pyrrolidine) are possible. nih.gov For instance, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown through DFT to favor the transition state leading to azetidine over the one for pyrrolidine. nih.gov

[2+2] Photocycloaddition (Aza Paternò–Büchi Reaction): This reaction involves the photochemical cycloaddition of an imine and an alkene. rsc.orgrsc.org Mechanistic investigations suggest that upon photoexcitation, the imine component reacts with the alkene to form the four-membered ring. rsc.org The reaction's success often depends on the nature of the excited state (singlet vs. triplet) and the electronic properties of the substrates. rsc.org

Palladium-Catalyzed C-H Amination: Intramolecular C(sp³)–H amination provides a modern route to functionalized azetidines. The proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle where an octahedral Pd(IV) intermediate undergoes reductive elimination to forge the C-N bond and close the ring. rsc.org

Functionalization Mechanisms: The strain within the azetidine ring facilitates a range of functionalization reactions, most notably ring-opening. The mechanism of these reactions is heavily influenced by the nature of the nitrogen substituent (such as the Boc group), the attacking nucleophile, and the reaction conditions. The N-Boc group in compounds like 1-Boc-2-amino-azetidine activates the ring towards nucleophilic attack by withdrawing electron density. DFT studies can elucidate the transition states for nucleophilic attack at either the C2 or C4 position, explaining the observed regioselectivity. semanticscholar.org

Stereochemical Control and Dynamic Phenomena in Azetidine Chemistry

Achieving stereocontrol in the synthesis and functionalization of azetidines is a significant challenge addressed through both experimental and computational approaches. The non-planar, "puckered" nature of the azetidine ring and the potential for nitrogen inversion are key dynamic phenomena that influence its stereochemistry.

Stereocontrol in synthesis is often achieved by using chiral auxiliaries, such as tert-butanesulfinamides, which can direct the stereochemical outcome of reactions to form chiral C2-substituted azetidines with high diastereoselectivity. acs.org Similarly, enantioselective lithiation of N-Boc protected cyclic amines using chiral ligands like (-)-sparteine allows for the asymmetric functionalization of the ring. researchgate.net

Future Directions and Emerging Research Areas in 1 Boc 2 Amino Azetidine Chemistry

Development of Novel and Efficient Synthetic Routes

While the demand for functionalized azetidines is growing, their synthesis can be challenging. researchgate.netmedwinpublishers.com Consequently, a major area of ongoing research is the development of more efficient, scalable, and versatile synthetic methodologies. Key strategies include cycloadditions, C-H amination, strain-release homologation, and multi-step sequences involving key intermediates.

Recent advances have focused on several innovative approaches:

Photocycloaddition Reactions : The aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition, has emerged as a powerful method. For instance, the reaction of 2-isoxazoline-3-carboxylates with alkenes, promoted by visible light and an Iridium(III) photocatalyst, yields functionalized azetidines with broad substrate scope. rsc.orgresearchgate.net

Intramolecular C-H Amination : Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination provides a direct route to construct the azetidine (B1206935) ring, offering a streamlined approach to functionalized products. rsc.org

Strain-Release Chemistry : The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) in strain-release functionalization reactions allows for the modular and stereopure synthesis of complex azetidines. chemrxiv.org This method is particularly amenable to creating libraries of diverse azetidine structures. chemrxiv.org

Multi-step Sequences : Efficient routes often involve the synthesis of key intermediates. For example, (N-Boc-azetidin-3-ylidene)acetate, prepared via a Horner–Wadsworth–Emmons reaction, can undergo an aza-Michael addition with various NH-heterocycles to produce novel heterocyclic amino acid derivatives containing the azetidine core. nih.govmdpi.com

Directed Lithiation : The use of specific N-protecting groups can facilitate the functionalization of the azetidine ring. The tert-butoxythiocarbonyl (Botc) group, for instance, enables α-lithiation and subsequent reaction with electrophiles, a transformation not possible with the standard Boc group. acs.org

| Synthetic Strategy | Key Reagents/Conditions | Description | Reference |

|---|---|---|---|

| Aza-Paterno-Büchi Reaction | 2-isoxazoline-3-carboxylates, alkenes, Ir(III) photocatalyst, visible light | An intermolecular [2+2] photocycloaddition that constructs the azetidine ring with high functional group tolerance. | rsc.orgresearchgate.net |

| Intramolecular C(sp³)–H Amination | Palladium(II) catalyst | Forms the azetidine ring through direct C-H bond activation and amination. | rsc.org |

| Strain-Release Homologation | 1-Azabicyclo[1.1.0]butanes (ABBs), various nucleophiles | Utilizes the high ring strain of ABBs to react with nucleophiles, creating diverse and stereodefined azetidines. | rsc.orgchemrxiv.org |

| Aza-Michael Addition | (N-Boc-azetidin-3-ylidene)acetate, NH-heterocycles, DBU | A two-step process starting with a Horner–Wadsworth–Emmons reaction, followed by conjugate addition to yield functionalized 3-substituted azetidines. | nih.govmdpi.com |

| Directed α-Lithiation | N-Botc-azetidine, s-BuLi, chiral ligand, electrophile | The N-Botc group activates the adjacent C-H bond for deprotonation and subsequent enantioselective functionalization. | acs.org |

Exploration of New Reactivity Modes and Transformations

Beyond synthesis, researchers are actively exploring the unique reactivity of the azetidine ring and its unsaturated precursors, azetines, to access novel molecular architectures. The inherent ring strain can be harnessed to drive transformations that are not feasible with less strained systems like pyrrolidines. rsc.orgnih.gov

Emerging areas of reactivity include:

Azetine Chemistry : 1-Azetines, containing an imine, and 2-azetines, with an alkene, serve as versatile intermediates. nih.gov They readily undergo various addition and cycloaddition reactions. For example, [2+2]-cycloaddition of 2-azetines with dichloroketene (B1203229) yields fused bicyclic azetidine products. nih.gov Hydride reduction of 1-azetines offers a straightforward method to access the corresponding saturated azetidine scaffolds. nih.gov

α-Lithiated Azetines : Flow-synthesis protocols have enabled the generation of α-lithiated-2-azetines from N-Boc-3-iodo-azetidines. These reactive intermediates can be trapped with a range of electrophiles to produce 2-substituted 2-azetines. nih.gov

Ring-Expansion Reactions : The strained four-membered ring of azetines can be induced to undergo ring-expansion, providing access to larger five- and six-membered heterocycles. nih.gov

Strain-Driven Functionalization : The concept of "strain-driven" reactivity is expanding. This includes methods for regioselective functionalization via ortho-lithiation of N-Boc-2-arylazetidines and highly stereoselective additions of organolithium reagents to N-alkyl-oxazolinylazetidines. rsc.org

Sulfonyl Fluoride Chemistry : Azetidine sulfonyl fluorides (ASFs) have been developed as novel reagents. Under mild thermal activation, they undergo a selective defluorosulfonylative (deFS) coupling with nucleophiles, providing a new method for the synthesis of 3-aryl-3-substituted azetidines without the expected Sulfur-Fluoride Exchange (SuFEx) reactivity. nih.gov

| Reactivity Mode | Precursor/Reagent | Transformation | Product Type | Reference |

|---|---|---|---|---|

| Cycloaddition | 2-Azetine, Dichloroketene | [2+2]-Cycloaddition | Fused [2.2.0]-bicyclic azetidine | nih.gov |

| Reduction | 1-Azetine | Hydride reduction (e.g., LiAlH₄, NaBH₄) | Substituted azetidine | nih.gov |

| Electrophilic Trapping | α-Lithiated-2-azetine | Reaction with aldehydes, ketones, imines | 2-Substituted-2-azetine | nih.gov |

| Ring Expansion | Azetines | Various conditions | 5- and 6-membered N-heterocycles | nih.gov |

| Defluorosulfonylative Coupling | Azetidine Sulfonyl Fluoride (ASF), amine nucleophile | Mild thermal activation (60 °C) | 3-Aryl-3-amino-azetidine | nih.gov |

Expanding Applications in Drug Discovery and Chemical Biology

The azetidine scaffold is a privileged motif in medicinal chemistry, appearing in several approved drugs like azelnidipine (B1666253) and cobimetinib. rsc.orgenamine.net Its rigid, three-dimensional structure makes it an attractive bioisosteric replacement for more common saturated heterocycles, often leading to improved physicochemical properties such as solubility and metabolic stability. chemrxiv.org The future of 1-Boc-2-amino-azetidine chemistry is heavily tied to its expanding role in creating novel therapeutics and chemical tools.

Key application areas being actively pursued include:

Peptidomimetics and Foldamers : The incorporation of azetidine-2-carboxylic acid (Aze), a proline analogue, into peptide chains can induce specific secondary structures, such as γ-turns. acs.org This conformational constraint is valuable for designing peptides with enhanced stability and biological activity. acs.org

CNS-Targeted Libraries : The favorable properties of azetidines make them ideal for developing chemical libraries focused on central nervous system (CNS) targets, where blood-brain barrier penetration is critical. nih.gov Diversity-oriented synthesis (DOS) pathways are being developed to generate fused, bridged, and spirocyclic azetidine scaffolds with lead-like properties. nih.gov

Fragment-Based Drug Design (FBDD) : The conformational rigidity of the azetidine ring is a significant advantage in FBDD. enamine.net By pre-organizing appended fragments in a defined spatial orientation, azetidine-based fragments can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity drug candidates. enamine.net

Bioactive Molecule Synthesis : Azetidine derivatives are being used as key building blocks for a range of bioactive compounds. Examples include the synthesis of potent and selective monoacylglycerol lipase (B570770) inhibitors and novel iminosugar mimics with potential α-glucosidase inhibitory activity. rsc.org

Chemical Biology and Proteomics : The development of modular synthetic routes allows for the creation of complex azetidines for use as chemical probes. Stereodefined azetidine libraries have been prepared for activity-based protein profiling (ABPP), leading to the identification of proteins in human cancer cells that are liganded with high stereo- and chemo-selectivity. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Boc-2-Aminoazetidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Boc-protection of 2-aminoazetidine using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane or THF. Catalytic DMAP or TEA is often employed to enhance reactivity. Yield optimization requires strict control of moisture (to prevent hydrolysis) and temperature (0–25°C). For example, prolonged reaction times at room temperature may reduce epimerization risks in chiral intermediates .

Q. How should researchers safely handle and store 1-Boc-2-Aminoazetidine in laboratory settings?

- Methodological Answer : Use impervious nitrile gloves (EN 374 standard) and protective clothing to avoid skin contact. Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Waste must be segregated and treated via professional hazardous waste services to comply with EPA/Directive 2013/39/EU guidelines .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 1-Boc-2-Aminoazetidine?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm Boc-group integration (e.g., tert-butyl protons at ~1.4 ppm) and azetidine ring protons (δ 3.0–4.0 ppm).

- HPLC/MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment. Monitor [M+Na]⁺ or [M+H]⁺ ions via ESI-MS .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the stability of 1-Boc-2-Aminoazetidine under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing:

- pH Studies : Prepare buffered solutions (pH 1–12) and analyze degradation via HPLC at 25°C/40°C.

- Thermal Analysis : TGA/DSC to identify decomposition thresholds. Apply Arrhenius kinetics to extrapolate shelf-life .

Q. How should contradictory data on the reactivity of 1-Boc-2-Aminoazetidine in nucleophilic substitutions be resolved?

- Methodological Answer :

- Systematic Variation : Test reactivity with diverse electrophiles (alkyl halides, acyl chlorides) under controlled conditions (solvent polarity, base strength).

- DFT Calculations : Compare energy barriers for Boc-deprotection vs. nucleophilic attack using Gaussian or ORCA software. Validate with in-situ IR monitoring .

Q. What computational strategies are effective for predicting the conformational flexibility of 1-Boc-2-Aminoazetidine in drug design?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvated systems (e.g., water/DMSO) for >100 ns to assess ring puckering and Boc-group rotation.

- Docking Studies : Use AutoDock Vina to evaluate binding poses in target proteins (e.g., kinases), prioritizing low RMSD values and hydrogen-bond interactions .

Q. How can reaction conditions be optimized to minimize racemization in chiral derivatives of 1-Boc-2-Aminoazetidine?

- Methodological Answer :

- Low-Temperature Protocols : Conduct reactions at –78°C (dry ice/acetone bath) with chiral auxiliaries (e.g., Evans oxazolidinones).

- Chiral HPLC : Use Daicel columns (OD-H/AD-H) to monitor enantiomeric excess. Optimize solvent systems (hexane/isopropanol) for baseline resolution .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in 1-Boc-2-Aminoazetidine batches?

- Methodological Answer :

- LC-HRMS : Orbitrap or Q-TOF systems for exact mass determination of impurities (e.g., de-Boc byproducts).

- NMR Relaxation Measurements : T1/T2 relaxation times to detect low-abundance conformers or degradation products .

Methodological Frameworks

- PICO/FINER Criteria : Apply to formulate hypothesis-driven questions (e.g., comparing Boc vs. Cbz protection strategies) .

- Data Contradiction Analysis : Use triangulation (experimental, computational, literature) to resolve inconsistencies .

Excluded Topics

- Commercial pricing, industrial scale-up, or non-academic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.